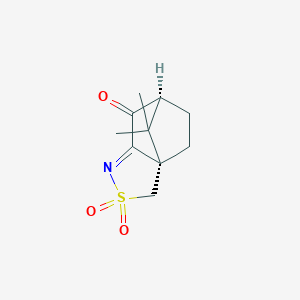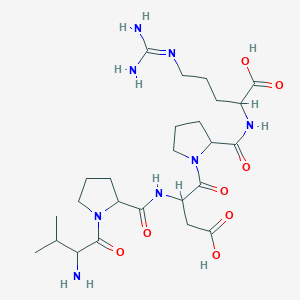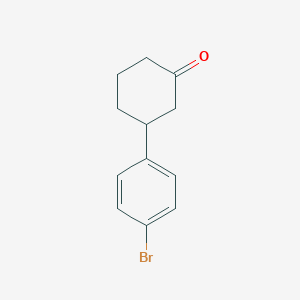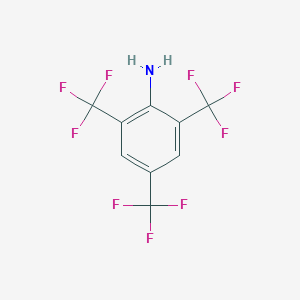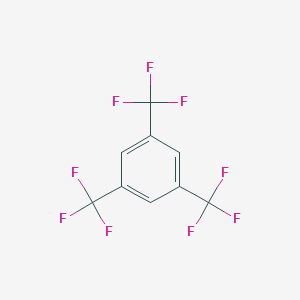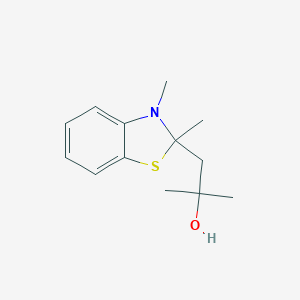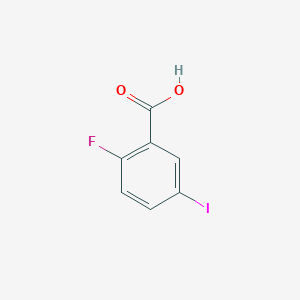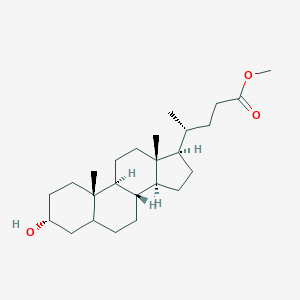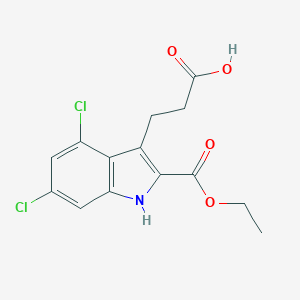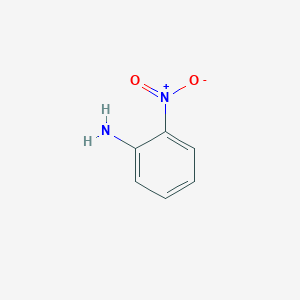![molecular formula C40H66NO7P B044912 [(2R)-2-decanoyloxy-3-[(E)-12-naphthalen-2-yldodec-11-enoxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate CAS No. 111621-45-5](/img/structure/B44912.png)
[(2R)-2-decanoyloxy-3-[(E)-12-naphthalen-2-yldodec-11-enoxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(2R)-2-decanoyloxy-3-[(E)-12-naphthalen-2-yldodec-11-enoxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate, also known as TMA-DPH, is a fluorescent probe that is widely used in scientific research. This molecule has unique properties that make it an ideal tool for studying membrane dynamics, lipid-protein interactions, and membrane fluidity.
Mechanism Of Action
[(2R)-2-decanoyloxy-3-[(E)-12-naphthalen-2-yldodec-11-enoxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate is a fluorescent probe that is sensitive to changes in membrane fluidity and polarity. When incorporated into a membrane, [(2R)-2-decanoyloxy-3-[(E)-12-naphthalen-2-yldodec-11-enoxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate undergoes a change in its fluorescence emission spectrum. This change is due to the interaction of [(2R)-2-decanoyloxy-3-[(E)-12-naphthalen-2-yldodec-11-enoxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate with the surrounding lipids and proteins. [(2R)-2-decanoyloxy-3-[(E)-12-naphthalen-2-yldodec-11-enoxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate is highly sensitive to changes in membrane fluidity and polarity, making it an ideal tool for studying membrane properties.
Biochemical And Physiological Effects
[(2R)-2-decanoyloxy-3-[(E)-12-naphthalen-2-yldodec-11-enoxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate has no known biochemical or physiological effects on cells or organisms. It is a non-toxic fluorescent probe that is widely used in scientific research.
Advantages And Limitations For Lab Experiments
[(2R)-2-decanoyloxy-3-[(E)-12-naphthalen-2-yldodec-11-enoxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate has several advantages for lab experiments. It is a highly sensitive fluorescent probe that can detect changes in membrane properties. It is non-toxic and can be incorporated into a variety of lipid-based systems. However, [(2R)-2-decanoyloxy-3-[(E)-12-naphthalen-2-yldodec-11-enoxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate has some limitations. It is sensitive to changes in temperature and pH, which can affect its fluorescence emission spectrum. It is also sensitive to photobleaching, which can limit its usefulness in long-term experiments.
Future Directions
There are several future directions for [(2R)-2-decanoyloxy-3-[(E)-12-naphthalen-2-yldodec-11-enoxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate research. One area of interest is the development of new fluorescent probes that are more sensitive and specific than [(2R)-2-decanoyloxy-3-[(E)-12-naphthalen-2-yldodec-11-enoxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate. Another area of interest is the use of [(2R)-2-decanoyloxy-3-[(E)-12-naphthalen-2-yldodec-11-enoxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate in vivo to study membrane properties in living organisms. Additionally, [(2R)-2-decanoyloxy-3-[(E)-12-naphthalen-2-yldodec-11-enoxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate could be used to study the effects of drugs and other compounds on membrane properties in disease models. Overall, [(2R)-2-decanoyloxy-3-[(E)-12-naphthalen-2-yldodec-11-enoxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate is a valuable tool for studying membrane dynamics and has many potential applications in scientific research.
Synthesis Methods
[(2R)-2-decanoyloxy-3-[(E)-12-naphthalen-2-yldodec-11-enoxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate can be synthesized by a two-step process. In the first step, 2-(trimethylazaniumyl)ethyl phosphate is reacted with decanoyl chloride to form 2-decanoyloxyethyl phosphate. In the second step, 2-decanoyloxyethyl phosphate is reacted with 12-(2-naphthyl)dodecanol to form [(2R)-2-decanoyloxy-3-[(E)-12-naphthalen-2-yldodec-11-enoxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate. The reaction is carried out in the presence of a catalyst and under controlled conditions to ensure high yield and purity.
Scientific Research Applications
[(2R)-2-decanoyloxy-3-[(E)-12-naphthalen-2-yldodec-11-enoxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate is widely used in scientific research to study membrane dynamics, lipid-protein interactions, and membrane fluidity. It is a highly sensitive fluorescent probe that can detect changes in membrane fluidity and polarity. [(2R)-2-decanoyloxy-3-[(E)-12-naphthalen-2-yldodec-11-enoxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate can be incorporated into cell membranes, liposomes, and other lipid-based systems to study their properties. It can also be used to study the effects of drugs and other compounds on membrane properties.
properties
CAS RN |
111621-45-5 |
|---|---|
Product Name |
[(2R)-2-decanoyloxy-3-[(E)-12-naphthalen-2-yldodec-11-enoxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate |
Molecular Formula |
C40H66NO7P |
Molecular Weight |
703.9 g/mol |
IUPAC Name |
[(2R)-2-decanoyloxy-3-[(E)-12-naphthalen-2-yldodec-11-enoxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C40H66NO7P/c1-5-6-7-8-13-17-20-27-40(42)48-39(35-47-49(43,44)46-32-30-41(2,3)4)34-45-31-23-18-15-12-10-9-11-14-16-19-24-36-28-29-37-25-21-22-26-38(37)33-36/h19,21-22,24-26,28-29,33,39H,5-18,20,23,27,30-32,34-35H2,1-4H3/b24-19+/t39-/m1/s1 |
InChI Key |
MVIGONRFTOSFEZ-VVOGADNZSA-N |
Isomeric SMILES |
CCCCCCCCCC(=O)O[C@H](COCCCCCCCCCC/C=C/C1=CC2=CC=CC=C2C=C1)COP(=O)([O-])OCC[N+](C)(C)C |
SMILES |
CCCCCCCCCC(=O)OC(COCCCCCCCCCCC=CC1=CC2=CC=CC=C2C=C1)COP(=O)([O-])OCC[N+](C)(C)C |
Canonical SMILES |
CCCCCCCCCC(=O)OC(COCCCCCCCCCCC=CC1=CC2=CC=CC=C2C=C1)COP(=O)([O-])OCC[N+](C)(C)C |
synonyms |
1-O-(12-(2-naphthyl)dodec-11-enyl)-2-O-decanoyl-sn-glycerol-3-phosphocholine naphthylvinyl phosphatidylcholine NVPC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[2,3'-Bipyridin]-6'(1'H)-one](/img/structure/B44829.png)
